Cinatrin A
CAS No.: 136266-33-6
Cat. No.: VC21196927
Molecular Formula: C18H26O8
Molecular Weight: 370.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 136266-33-6 |
---|---|
Molecular Formula | C18H26O8 |
Molecular Weight | 370.4 g/mol |
IUPAC Name | (3R,5R)-8-dec-9-enyl-3,4-dihydroxy-2,6-dioxo-1,7-dioxaspiro[4.4]nonane-4-carboxylic acid |
Standard InChI | InChI=1S/C18H26O8/c1-2-3-4-5-6-7-8-9-10-12-11-17(16(23)25-12)18(24,15(21)22)13(19)14(20)26-17/h2,12-13,19,24H,1,3-11H2,(H,21,22)/t12?,13-,17-,18?/m0/s1 |
Standard InChI Key | ZFUPZDZSERSKNA-ZVRZEWSUSA-N |
Isomeric SMILES | C=CCCCCCCCCC1C[C@]2(C(=O)O1)C([C@H](C(=O)O2)O)(C(=O)O)O |
SMILES | C=CCCCCCCCCC1CC2(C(=O)O1)C(C(C(=O)O2)O)(C(=O)O)O |
Canonical SMILES | C=CCCCCCCCCC1CC2(C(=O)O1)C(C(C(=O)O2)O)(C(=O)O)O |
Introduction
Chemical Identity and Structure
Cinatrin A is a natural product with distinct structural characteristics that contribute to its biological activity. The compound is classified as a spiro-γ-dilactone, representing a novel structural class among enzyme inhibitors.
Basic Chemical Information
Cinatrin A is identified by the following chemical parameters:
Parameter | Information |
---|---|
CAS Number | 136266-33-6 |
Molecular Formula | C18H26O8 |
Molecular Weight | 370.39 g/mol |
IUPAC Name | (3R,5R)-8-dec-9-enyl-3,4-dihydroxy-2,6-dioxo-1,7-dioxaspiro[4.4]nonane-4-carboxylic acid |
Common Synonyms | 8-(Dec-9-en-1-yl)-3,4-dihydroxy-2,6-dioxo-1,7-dioxaspiro[4.4]nonane-4-carboxylic acid |
Physical Appearance | Colorless Powder |
Melting Point | 170-172 °C |
Table 1: Chemical and Physical Properties of Cinatrin A
Structural Characteristics
Cinatrin A features a distinctive spiro-γ-dilactone core structure derived from 1,2,3,5-tetrahydroxypentadecane-1,2,3-tricarboxylic acid. The structural configuration includes:
-
A spiro carbon center connecting two ring systems
-
A γ-lactone moiety
-
Multiple hydroxyl groups contributing to its hydrogen-bonding capabilities
-
A long aliphatic side chain with a terminal alkene (dec-9-enyl)
The specific stereochemistry at key carbon centers contributes significantly to its biological activity, with the compound possessing (3R,5R) configuration as indicated in its IUPAC name. The absolute configuration was determined through comparative analysis of circular dichroism (CD) spectra with related compounds .
Biological Source and Isolation
Cinatrin A belongs to a family of compounds initially discovered through microbial screening programs aimed at identifying novel phospholipase A2 inhibitors.
Source Organism
Cinatrin A is produced by the filamentous fungus Circinotrichum falcatisporum strain RF-641 . This organism displays the following taxonomic characteristics:
-
Dark brown to black, hairy colonies when grown on appropriate media
-
Branched and anastomosing hyphae bearing setae and sporogenous cells
-
Distinctive morphological properties observed on plant substrates such as Ficus elastica (Indian-rubber-tree) leaves
Isolation and Purification Methods
The isolation of Cinatrin A involves several key steps following fermentation of the producing organism:
Process Step | Description |
---|---|
Fermentation | Cultivation of C. falcatisporum RF-641 under controlled conditions |
Extraction | Processing of fermentation broth to obtain crude extract |
Chromatographic Separation | Purification through various chromatographic techniques to isolate individual cinatrin compounds |
Structural Confirmation | Analysis via MS, NMR, and chemical transformations to confirm identity |
Table 2: Isolation Process for Cinatrin A
The compound is generally produced alongside other related cinatrins (B, C1, C2, and C3) in the fermentation broth, necessitating careful separation techniques to obtain pure Cinatrin A .
Mechanism of Action
Cinatrin A's primary biological activity centers on its ability to inhibit phospholipase A2 (PLA2), an enzyme critical in inflammatory pathways.
Phospholipase A2 Inhibition
PLA2 represents a family of lipolytic enzymes that specifically hydrolyze the 2-acyl position of glycerophospholipids. This enzymatic activity plays a crucial role in the biosynthesis of pro-inflammatory eicosanoids, including prostaglandins, leukotrienes, and thromboxanes . By inhibiting PLA2, Cinatrin A may potentially interfere with the inflammatory cascade.
Inhibitory Characteristics
Studies comparing Cinatrin A with other family members have demonstrated the following inhibitory characteristics:
Compound | Target Enzyme | Inhibition Type | Potency |
---|---|---|---|
Cinatrin A | Rat platelet PLA2 | Dose-dependent | Moderate |
Cinatrin B | Rat platelet PLA2 | Dose-dependent | Moderate |
Cinatrin C3 | Rat platelet PLA2 | Noncompetitive | High (IC50 70 μM) |
Table 3: Comparative Inhibitory Properties of Cinatrin Compounds
Notably, the inhibition of rat platelet PLA2 by the related compound Cinatrin C3 is independent of Ca2+ concentration and substrate concentration, suggesting that inhibition likely results from direct interaction with the enzyme rather than interference with substrate binding .
Structure-Activity Relationships
The various members of the cinatrin family exhibit different levels of inhibitory activity against PLA2, suggesting important structure-activity relationships.
Comparative Analysis of Cinatrin Congeners
Compound | Molecular Formula | Molecular Weight | Key Structural Differences | Relative Activity |
---|---|---|---|---|
Cinatrin A | C18H26O8 | 370.39 | Terminal alkene in side chain | Moderate |
Cinatrin B | Structure varies slightly | - | Variation in hydroxylation pattern | Moderate |
Cinatrin C1 | C18H30O8 | 374.4 | Saturated side chain | Higher than A |
Cinatrin C3 | - | - | - | Highest (IC50 70 μM) |
Table 4: Structural Comparison of Cinatrin Family Members
These differences in inhibitory potency indicate that the structural features of the cinatrins, including the oxidation state of the side chain and the configuration of the spiro-γ-dilactone core, contribute significantly to their biological activity.
Synthesis Approaches
The total synthesis of cinatrin family members has been reported, providing important insights into their stereochemistry and potential for structural modification.
Biological Activity Profile
The biological activity of Cinatrin A extends beyond its primary role as a PLA2 inhibitor.
Enzymatic Inhibition Spectrum
While Cinatrin A primarily targets PLA2, experimental studies have shown that different cinatrin congeners exhibit varying degrees of inhibitory activity against different PLA2 sources:
PLA2 Source | Cinatrin A | Cinatrin B | Cinatrin C3 |
---|---|---|---|
Rat platelets | Active | Active | Most active (IC50 70 μM) |
Porcine pancreas | Limited data | Active | Active |
Naja naja venom | Limited data | Active | Active |
Table 5: Inhibitory Activity Against Various PLA2 Sources
Related Compounds
The cinatrin family has expanded with the discovery of additional members beyond the initially identified compounds.
Extended Cinatrin Family
Recent research has identified additional cinatrin compounds from different fungal sources:
-
Cinatrins D and E: These are hydroxycitric acid lactone derivatives isolated from the fungus Virgaria boninensis FKI-4958
-
Virgaricin B: A related γ-lactam compound also isolated from V. boninensis
These newer discoveries expand the structural diversity of the cinatrin-related compounds and provide additional insights into their structure-activity relationships.
Structural Comparisons
The various cinatrin compounds share core structural elements but differ in key aspects:
Compound | Core Structure | Key Distinguishing Features |
---|---|---|
Cinatrin A | Spiro-γ-dilactone | Terminal alkene in side chain |
Cinatrin C1 | Spiro-γ-dilactone | Saturated side chain |
Cinatrin D | Hydroxycitric acid lactone | Different core structure |
Cinatrin E | Hydroxycitric acid lactone | Terminal alkene group in side chain |
Table 6: Structural Differences Among Extended Cinatrin Family
Research Applications and Future Directions
Research involving Cinatrin A continues to evolve, with potential applications extending beyond its original identification as a PLA2 inhibitor.
Current Research Status
Current research on Cinatrin A focuses primarily on:
-
Detailed characterization of its inhibitory mechanisms
-
Structure-activity relationship studies
-
Exploration of potential anti-inflammatory applications
-
Development of synthetic analogs with enhanced potency or selectivity
Challenges and Limitations
Despite its promising biological activity, several challenges limit the broader application of Cinatrin A:
-
Limited availability from natural sources
-
Complex stereochemistry complicating synthetic approaches
-
Moderate potency compared to other PLA2 inhibitors
-
Limited in vivo data on efficacy and safety
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume